Moretenone

Description

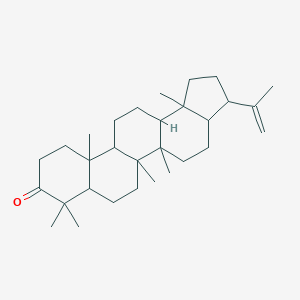

Structure

2D Structure

Properties

IUPAC Name |

5a,5b,8,8,11a,13b-hexamethyl-3-prop-1-en-2-yl-2,3,3a,4,5,6,7,7a,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O/c1-19(2)20-11-15-27(5)21(20)12-17-29(7)23(27)9-10-24-28(6)16-14-25(31)26(3,4)22(28)13-18-30(24,29)8/h20-24H,1,9-18H2,2-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVKLOLYYQLRRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Moretenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035124 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1812-63-1 | |

| Record name | Moretenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035124 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

202 - 204 °C | |

| Record name | Moretenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035124 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

what is the chemical structure of moretenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the chemical structure and known properties of moretenone. While a comprehensive analysis of its biological activities and associated signaling pathways is limited by the currently available public research, this document summarizes its fundamental chemical identity.

Chemical Structure and Properties

This compound is a naturally occurring pentacyclic triterpenoid (B12794562) belonging to the hopanoid class of organic compounds.[1][2] Hopanoids are characterized by a distinctive skeleton composed of four cyclohexane (B81311) rings and one cyclopentane (B165970) ring.[1][2]

The chemical structure of this compound is defined by the IUPAC name: 5a,5b,8,8,11a,13b-hexamethyl-3-prop-1-en-2-yl-2,3,3a,4,5,6,7,7a,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-9-one.[3] Its molecular formula is C₃₀H₄₈O, and it has a molecular weight of approximately 424.7 g/mol .[3][4]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | 5a,5b,8,8,11a,13b-hexamethyl-3-prop-1-en-2-yl-2,3,3a,4,5,6,7,7a,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-9-one | [3] |

| Molecular Formula | C₃₀H₄₈O | [3][4] |

| CAS Number | 1812-63-1 | [3][4] |

| Molecular Weight | 424.7 g/mol | [4][5] |

| Synonyms | Hop-22(29)-en-3-one, (21β)-Hopan-22(29)-en-3-one | [4] |

Below is a 2D representation of the chemical structure of this compound, generated using the DOT language.

Figure 1. 2D Chemical Structure of this compound

Biological Activity and Signaling Pathways

A comprehensive search of publicly available scientific literature reveals a notable lack of in-depth studies specifically focused on the biological activities of this compound. Consequently, there is no significant body of evidence to detail its specific interactions with cellular signaling pathways, nor is there quantitative data, such as IC50 or EC50 values, from cytotoxicity, anti-inflammatory, or other pharmacological assays.

While research exists on the broader class of triterpenoids and hopanoids, which are known to possess a wide range of biological activities, these general findings cannot be directly and quantitatively extrapolated to this compound without specific experimental validation.

Experimental Protocols

Conclusion

This compound is a well-characterized chemical entity with a defined structure. However, its biological effects and potential as a pharmacological agent remain largely unexplored. The lack of available data on its interactions with biological systems, including specific signaling pathways and quantitative measures of activity, presents a significant gap in the scientific literature. This presents an opportunity for future research to investigate the potential therapeutic properties of this natural product. Researchers and drug development professionals are encouraged to undertake foundational studies to elucidate the pharmacological profile of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. New Anti-Inflammatory Metabolites by Microbial Transformation of Medrysone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Programmable meroterpene synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Annulative Methods in the Synthesis of Complex Meroterpene Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C30H48O | CID 604937 - PubChem [pubchem.ncbi.nlm.nih.gov]

Moretenone: A Technical Overview of its Chemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moretenone is a naturally occurring pentacyclic triterpenoid (B12794562) ketone. As a member of the hopane (B1207426) family, it is found in various plant species, notably within the genus Ficus. This technical guide provides a comprehensive overview of the molecular characteristics of this compound, available experimental data on its biological activities, and detailed protocols for its study.

Molecular Formula and Weight

This compound is a complex organic molecule with the following key identifiers:

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₈O | [1][2] |

| Molecular Weight | 424.7 g/mol | [1][2] |

| Exact Mass | 424.370516 g/mol | |

| IUPAC Name | (3S,5aR,5bR,7aR,11aR,11bR,13aR,13bS)-3-(prop-1-en-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-2,3,3a,4,5,6,7,7a,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-9(9aH)-one |

Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. The following table summarizes the reported ¹³C NMR spectral data.

| Carbon Atom | Chemical Shift (δ) in ppm |

| C-1 | 39.8 |

| C-2 | 34.2 |

| C-3 | 218.2 |

| C-4 | 47.4 |

| C-5 | 54.8 |

| C-6 | 19.9 |

| C-7 | 33.6 |

| C-8 | 41.6 |

| C-9 | 50.5 |

| C-10 | 37.1 |

| C-11 | 21.1 |

| C-12 | 29.9 |

| C-13 | 42.1 |

| C-14 | 27.5 |

| C-15 | 35.6 |

| C-16 | 21.6 |

| C-17 | 53.4 |

| C-18 | 44.5 |

| C-19 | 40.9 |

| C-20 | 27.2 |

| C-21 | 46.5 |

| C-22 | 148.6 |

| C-23 | 26.7 |

| C-24 | 21.1 |

| C-25 | 15.8 |

| C-26 | 16.6 |

| C-27 | 16.1 |

| C-28 | 18.2 |

| C-29 | 109.5 |

| C-30 | 19.2 |

Experimental Protocols

Isolation of this compound from Ficus elastica Leaves (General Protocol)

While a specific, detailed protocol for the isolation of this compound is not extensively documented, a general procedure can be outlined based on the phytochemical investigation of Ficus species. This protocol serves as a foundational method that can be optimized for the targeted isolation of this compound.

1. Plant Material Collection and Preparation:

-

Fresh leaves of Ficus elastica are collected and air-dried at room temperature until a constant weight is achieved.

-

The dried leaves are then ground into a fine powder.

2. Extraction:

-

The powdered plant material is subjected to sequential solvent extraction, typically starting with a nonpolar solvent like petroleum ether, followed by a solvent of intermediate polarity such as chloroform (B151607), and finally a polar solvent like methanol. This is done to separate compounds based on their polarity.

-

The chloroform extract, which is likely to contain triterpenoids like this compound, is concentrated under reduced pressure using a rotary evaporator.

3. Chromatographic Separation:

-

The crude chloroform extract is subjected to column chromatography over silica (B1680970) gel (60-120 mesh).

-

The column is eluted with a gradient solvent system, starting with a nonpolar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v) and visualized using a suitable spray reagent (e.g., Liebermann-Burchard reagent).

-

Fractions showing similar TLC profiles are pooled together.

4. Purification:

-

The fractions containing the compound of interest are further purified by repeated column chromatography or preparative TLC until a pure compound is obtained.

-

The purity of the isolated this compound is confirmed by spectroscopic methods such as NMR and Mass Spectrometry.

In Vitro Anti-inflammatory Activity Assay (General Protocol)

The anti-inflammatory potential of this compound can be assessed using various in vitro models. A common method is the inhibition of protein denaturation assay, which is relevant to inflammation as denaturation of tissue proteins is a hallmark of this process.

1. Preparation of Solutions:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

A 1% w/v solution of bovine serum albumin (BSA) is prepared in phosphate-buffered saline (PBS, pH 6.4).

-

A standard anti-inflammatory drug (e.g., diclofenac (B195802) sodium) is used as a positive control.

2. Assay Procedure:

-

The reaction mixture consists of 0.5 mL of the test sample (this compound at various concentrations) or standard drug and 0.5 mL of the 1% BSA solution.

-

The control consists of 0.5 mL of the vehicle (solvent) and 0.5 mL of the 1% BSA solution.

-

The reaction mixtures are incubated at 37°C for 20 minutes and then heated at 70°C for 5 minutes.

-

After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.

3. Calculation of Inhibition:

-

The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

-

The IC₅₀ value (the concentration of the test sample required to inhibit 50% of protein denaturation) is determined by plotting a graph of percentage inhibition versus concentration.

Biological Activities and Signaling Pathways

While specific studies on the anti-inflammatory activity and the exact signaling pathways modulated by this compound are limited, research on related triterpenoids and natural compounds suggests potential mechanisms of action. Many triterpenoids exhibit anti-inflammatory properties by modulating key inflammatory signaling pathways.

A central pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines like TNF-α and IL-6, or pathogen-associated molecular patterns), the IκB kinase (IKK) complex is activated. IKK phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, inducing the expression of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), TNF-α, and IL-6.

It is hypothesized that this compound, like other structurally similar triterpenoids, may exert its anti-inflammatory effects by inhibiting one or more steps in this pathway, such as the activation of the IKK complex, the degradation of IκB, or the nuclear translocation of NF-κB. However, further experimental validation is required to confirm the precise molecular targets of this compound.

Conclusion

This compound is a pentacyclic triterpenoid with established molecular formula and weight. While its presence in various plant species is known, detailed experimental protocols for its isolation and synthesis, as well as comprehensive studies on its biological activities and mechanisms of action, are still areas that warrant further investigation. The information provided in this technical guide serves as a foundational resource for researchers and scientists interested in exploring the therapeutic potential of this compound. Future studies should focus on elucidating its specific molecular targets and signaling pathways to fully understand its pharmacological profile.

References

The Botanical Treasury of Moretenone: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moretenone, a pentacyclic triterpenoid, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides an in-depth overview of the known natural sources of this compound and its related precursor, moretenol. It details the methodologies for their extraction and isolation from plant materials, presents quantitative data on their occurrence, and explores their potential biological activities, including anti-inflammatory and cytotoxic effects, with a focus on the underlying signaling pathways. This document aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development.

Introduction

Pentacyclic triterpenoids are a diverse class of natural products known for their wide range of biological activities. Among these, this compound [(3-oxo-21α-H-hop-22(29)-ene)] stands out as a compound of interest. Its structural analogue, moretenol, is often found alongside it in various plant species and can be a biosynthetic precursor. Understanding the natural distribution and concentration of this compound is crucial for its sustainable sourcing and further investigation into its therapeutic potential. This guide synthesizes the current knowledge on the botanical origins of this compound, providing a technical framework for its study.

Natural Sources of this compound and Moretenol

This compound and moretenol have been identified in several plant families, most notably in the Moraceae and Euphorbiaceae families. While specific quantitative data for this compound remains elusive in publicly available literature, studies on its precursor, moretenol, provide valuable insights into promising plant sources.

Moraceae Family

The Moraceae family, known for its rich diversity of secondary metabolites, is a significant source of moretenol.

-

Ficus deltoidea (Mas Cotek): The leaves of Ficus deltoidea, a traditional medicinal plant in Southeast Asia, have been identified as a notable source of moretenol.[1][2][3]

Other Potential Sources

While direct isolation of this compound has not been extensively reported with quantitative yields, phytochemical screenings of plants from the Euphorbiaceae and Artocarpus genera suggest the presence of various triterpenoids, making them potential candidates for containing this compound. Further investigation into species such as Sapium insigne and Artocarpus gomezianus is warranted.

Quantitative Data

The concentration of these triterpenoids can vary significantly based on the plant species, geographical location, and harvesting time. The most definitive quantitative data available is for moretenol.

Table 1: Quantitative Analysis of Moretenol in a Natural Source

| Plant Species | Plant Part | Compound | Yield (% of dried weight) | Reference |

| Ficus deltoidea | Leaves | Moretenol | 0.04% | [1] |

Experimental Protocols

The isolation and purification of this compound and moretenol from plant matrices typically involve chromatographic techniques. Below is a detailed methodology adapted from the successful isolation of moretenol from Ficus deltoidea.[1]

General Plant Extraction Workflow

Caption: General workflow for the initial extraction of plant material.

Isolation of Moretenol from Ficus deltoidea Leaves

Objective: To isolate moretenol from the methanolic extract of Ficus deltoidea leaves.

Materials and Reagents:

-

Dried and powdered leaves of Ficus deltoidea

-

Methanol (analytical grade)

-

Hexane (B92381) (analytical grade)

-

Dichloromethane (DCM) (analytical grade)

-

Silica (B1680970) gel for column chromatography

-

Vacuum Liquid Chromatography (VLC) apparatus

-

Open column chromatography apparatus

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

Extraction:

-

Macerate the dried, ground leaves of Ficus deltoidea in methanol at room temperature for 72 hours.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.[1]

-

-

Fractionation (Vacuum Liquid Chromatography):

-

Subject the crude extract to VLC on a silica gel column.

-

Elute with a solvent system of increasing polarity, starting with hexane and gradually introducing dichloromethane.[1]

-

Collect fractions and monitor by TLC.

-

-

Purification (Open Column Chromatography):

-

Characterization:

-

Confirm the identity and purity of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

-

Biological Activities and Signaling Pathways

While direct studies on the biological activities of this compound are limited, research on structurally similar triterpenoids and other compounds from the same plant sources provides insights into its potential pharmacological effects, particularly in the areas of anti-inflammatory and anticancer activities.

Anti-inflammatory Activity

Triterpenoids are known to possess anti-inflammatory properties. A plausible mechanism of action for this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines.

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

Anticancer Activity

Several triterpenoids have demonstrated cytotoxic effects against various cancer cell lines. A potential mechanism for the anticancer activity of this compound could involve the modulation of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death).

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.

Conclusion

This compound and its precursor, moretenol, are promising natural compounds found in various plant species, with Ficus deltoidea being a confirmed source of moretenol. This guide provides a foundational understanding of their natural origins, methods for their isolation, and potential mechanisms underlying their biological activities. Further research is imperative to isolate and quantify this compound from a wider range of botanical sources and to definitively elucidate its pharmacological properties and signaling pathways. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing triterpenoid.

References

The Moretenone Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moretenone, a pentacyclic triterpenoid (B12794562) of the hopanoid class, is a significant natural product with potential pharmacological applications. Understanding its biosynthesis is crucial for harnessing its therapeutic potential and for the development of novel synthetic biology platforms for its production. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps from the universal isoprenoid precursors to the final product. It includes a summary of available quantitative data, detailed experimental protocols for key enzymatic assays, and visualizations of the metabolic pathway and experimental workflows. While the initial cyclization step is well-characterized, this guide also addresses the putative final oxidative step, drawing on current knowledge of related steroid and triterpenoid metabolism.

Introduction to this compound and Hopanoids

This compound, chemically known as hop-22(29)-en-3-one, is a naturally occurring hopanoid. Hopanoids are pentacyclic triterpenoids that are structural and functional analogues of sterols, such as cholesterol, in the membranes of many bacteria, where they modulate membrane fluidity and permeability.[1][2] The rigid, polycyclic structure of this compound and other hopanoids makes them subjects of interest for their potential biological activities.

The this compound Biosynthesis Pathway

The biosynthesis of this compound begins with the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized via the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

The core of this compound biosynthesis can be divided into two key stages:

-

Cyclization of Squalene (B77637): The linear C30 hydrocarbon, squalene, is cyclized to form the pentacyclic hopene skeleton.

-

Oxidation of the Hopanoid A-Ring: The C-3 position of the hopanoid A-ring is oxidized to a ketone.

Formation of the Hopene Skeleton

The first committed step in hopanoid biosynthesis is the cyclization of squalene, catalyzed by the enzyme squalene-hopene cyclase (SHC) . This remarkable enzyme facilitates one of the most complex single-step reactions in biochemistry, creating the pentacyclic hopene structure from the linear squalene molecule.[3] The reaction proceeds through a series of carbocationic intermediates, initiated by the protonation of a terminal double bond of squalene.[3] The primary products of this cyclization are typically diploptene (B154308) (hop-22(29)-ene) and diplopterol (B1670745) (hopan-22-ol).[3] Moretenol, the direct precursor to this compound, is hop-22(29)-en-3β-ol, which can be formed through the action of SHC on 2,3-oxidosqualene (B107256) or potentially through subsequent modification of the initial hopene product.

Putative Oxidation to this compound

The final step in the biosynthesis of this compound is the oxidation of the 3β-hydroxyl group of moretenol to a ketone. While the specific enzyme responsible for this conversion has not been definitively characterized in the context of this compound biosynthesis, it is highly probable that this reaction is catalyzed by a hopanoid C-3 dehydrogenase or a related 3β-hydroxysteroid dehydrogenase (3β-HSD) . These enzymes are part of the short-chain dehydrogenase/reductase (SDR) or aldo-keto reductase (AKR) superfamilies and typically utilize NAD⁺ or NADP⁺ as a cofactor to oxidize hydroxyl groups to ketones.[4][5] Bacterial 3β-HSDs have been identified and characterized, and they are known to act on a variety of steroid and triterpenoid substrates.[4]

Quantitative Data

Quantitative data for the enzymes in the this compound biosynthesis pathway is limited. The following table summarizes available kinetic parameters for squalene-hopene cyclases from different bacterial sources. It is important to note that these enzymes may not be directly involved in the biosynthesis of this compound but provide an indication of the catalytic efficiency of this enzyme class.

| Enzyme | Source Organism | Substrate | K_m (µM) | V_max (nmol/min/mg) | Optimal pH | Optimal Temp (°C) | Reference |

| Squalene-Hopene Cyclase | Alicyclobacillus acidocaldarius | Squalene | 5 | 1500 | 6.0 | 60 | [5] |

| Squalene-Hopene Cyclase | Zymomonas mobilis | Squalene | 12 | 800 | 6.5 | 30 | [5] |

| Squalene-Hopene Cyclase | Methylococcus capsulatus | Squalene | N/A | N/A | 7.0 | 45 | [5] |

Note: N/A indicates data not available in the cited literature. The kinetic parameters can vary significantly depending on the assay conditions.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the this compound biosynthesis pathway.

Squalene-Hopene Cyclase (SHC) Assay

This protocol describes the in vitro assay to determine the activity of squalene-hopene cyclase.

Materials:

-

Purified squalene-hopene cyclase

-

Squalene substrate (dissolved in a suitable detergent like Triton X-100)

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 6.0-7.0)

-

Detergent (e.g., Triton X-100)

-

Organic solvent for extraction (e.g., n-hexane or ethyl acetate)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, detergent, and squalene substrate.

-

Enzyme Addition: Initiate the reaction by adding the purified SHC enzyme to the reaction mixture.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-60°C) for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Extraction: Stop the reaction by adding an organic solvent (e.g., an equal volume of n-hexane). Vortex vigorously to extract the lipid products.

-

Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases.

-

Sample Preparation for GC-MS: Carefully transfer the organic phase to a new tube and evaporate the solvent under a stream of nitrogen.

-

Derivatization (Optional): For analysis of hydroxylated hopanoids like moretenol, the dried extract can be derivatized (e.g., silylation) to improve volatility for GC-MS analysis.

-

GC-MS Analysis: Re-dissolve the residue in a suitable solvent (e.g., hexane) and analyze by GC-MS to identify and quantify the hopene and hopanol products.

Putative Hopanoid C-3 Dehydrogenase Assay

This protocol provides a general method for assaying the NAD(P)⁺-dependent oxidation of a 3-hydroxy hopanoid to a 3-keto hopanoid.

Materials:

-

Putative hopanoid C-3 dehydrogenase (purified or as a cell-free extract)

-

Moretenol substrate (or other suitable 3-hydroxy hopanoid)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0-9.0)

-

NAD⁺ or NADP⁺ cofactor

-

Spectrophotometer

-

Organic solvent for extraction (e.g., ethyl acetate)

-

GC-MS or HPLC for product analysis

Procedure (Spectrophotometric):

-

Reaction Setup: In a quartz cuvette, prepare the reaction mixture containing the assay buffer, moretenol substrate, and NAD(P)⁺.

-

Enzyme Addition: Initiate the reaction by adding the enzyme solution.

-

Monitoring the Reaction: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NAD(P)H.

-

Calculation of Activity: Calculate the enzyme activity based on the rate of NAD(P)H formation using the molar extinction coefficient of NAD(P)H (6220 M⁻¹cm⁻¹).

Procedure (Product Formation Analysis):

-

Follow steps 1 and 2 of the spectrophotometric assay in a larger volume (e.g., microcentrifuge tube).

-

Incubation: Incubate the reaction at an optimal temperature for a defined period.

-

Reaction Termination and Extraction: Stop the reaction and extract the products with an organic solvent as described for the SHC assay.

-

GC-MS or HPLC Analysis: Analyze the extracted products by GC-MS or HPLC to identify and quantify the formation of this compound.

GC-MS Analysis of this compound

This protocol outlines the gas chromatography-mass spectrometry conditions for the analysis of this compound and its precursors.

GC Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Inlet Temperature: 250-280°C.

-

Injection Mode: Splitless or split injection.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 2 minutes.

-

Ramp: 10-15°C/min to 300-320°C.

-

Hold: 5-10 minutes.

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Full scan (e.g., m/z 50-600) for identification and selected ion monitoring (SIM) for quantification.

Visualizations

This compound Biosynthesis Pathway

Caption: The proposed biosynthetic pathway of this compound from IPP and DMAPP.

Experimental Workflow for SHC Activity Assay

Caption: Experimental workflow for the in vitro squalene-hopene cyclase assay.

Logical Relationship of this compound Precursors

Caption: Logical progression of precursors in this compound biosynthesis.

Conclusion

The biosynthesis of this compound proceeds via the cyclization of squalene to a hopanoid scaffold, followed by a putative oxidation at the C-3 position. While the initial cyclization catalyzed by squalene-hopene cyclase is a well-recognized step in hopanoid biosynthesis, the specific dehydrogenase or oxidase responsible for the final conversion to this compound remains to be definitively identified and characterized. This knowledge gap presents an exciting opportunity for future research. The protocols and data presented in this guide provide a solid foundation for researchers to investigate this pathway further, with the ultimate goal of enabling the biotechnological production of this compound and its derivatives for potential therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of a 3 alpha-hydroxysteroid dehydrogenase/carbonyl reductase from the gram-negative bacterium Comamonas testosteroni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure of bacterial 3beta/17beta-hydroxysteroid dehydrogenase at 1.2 A resolution: a model for multiple steroid recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

physical and chemical properties of moretenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moretenone, a pentacyclic triterpenoid (B12794562) belonging to the hopane (B1207426) family, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, compiled from various scientific sources. The document details available spectral data, outlines a general experimental protocol for its isolation and characterization based on methodologies used for similar compounds, and explores its potential biological activities and associated signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Physical and Chemical Properties

This compound is a naturally occurring triterpenoid found in various plant species. Its fundamental physical and chemical properties are summarized below.

General Properties

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₈O | --INVALID-LINK-- |

| Molecular Weight | 424.7 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| CAS Number | 1812-63-1 | --INVALID-LINK-- |

Tabulated Physical Properties

| Property | Value | Source |

| Melting Point | 193-204 °C | --INVALID-LINK--, --INVALID-LINK-- |

| Boiling Point | 485.7 ± 14.0 °C (Predicted) | --INVALID-LINK-- |

| Density | 0.973 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

| Water Solubility | 7.638e-005 mg/L @ 25 °C (Estimated) | --INVALID-LINK-- |

Spectral Data

¹³C NMR Spectral Data

The ¹³C NMR chemical shifts for this compound have been reported in the SpectraBase database.

| Carbon No. | Chemical Shift (ppm) |

| C-1 | 39.2 |

| C-2 | 34.1 |

| C-3 | 218.2 |

| C-4 | 47.5 |

| C-5 | 54.8 |

| C-6 | 19.8 |

| C-7 | 33.7 |

| C-8 | 41.1 |

| C-9 | 50.4 |

| C-10 | 37.1 |

| C-11 | 21.0 |

| C-12 | 24.2 |

| C-13 | 49.3 |

| C-14 | 41.8 |

| C-15 | 33.1 |

| C-16 | 21.6 |

| C-17 | 56.2 |

| C-18 | 49.7 |

| C-19 | 42.1 |

| C-20 | 27.5 |

| C-21 | 47.9 |

| C-22 | 150.1 |

| C-23 | 26.6 |

| C-24 | 21.1 |

| C-25 | 16.0 |

| C-26 | 16.4 |

| C-27 | 15.8 |

| C-28 | 18.2 |

| C-29 | 109.6 |

| C-30 | 19.3 |

(Data sourced from SpectraBase, Compound ID: 2VKkL2z4O6U)[1]

¹H NMR Spectral Data

-

Methyl Protons: Several singlets between δ 0.7 and 1.2 ppm.

-

Methylene and Methine Protons: A complex series of multiplets in the region of δ 1.2 to 2.5 ppm.

-

Olefinic Protons: Signals corresponding to the isopropenyl group protons are expected around δ 4.6-4.8 ppm.

Infrared (IR) Spectroscopy

A detailed, peak-assigned IR spectrum for this compound is not available. However, based on its functional groups, the following characteristic absorption bands are anticipated:

| Wavenumber (cm⁻¹) | Functional Group |

| ~2960-2850 | C-H stretching (alkane) |

| ~1710 | C=O stretching (ketone) |

| ~1640 | C=C stretching (alkene) |

| ~885 | =C-H bending (alkene) |

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak [M]⁺ at m/z 424. The fragmentation pattern would be complex, typical for triterpenoids, involving characteristic losses of methyl groups and fragmentation of the pentacyclic ring system. A prominent fragment would likely arise from the retro-Diels-Alder cleavage of the C ring.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound can be adapted from methodologies reported for similar triterpenoids from plant sources. The following protocol is a generalized procedure based on the successful isolation of moretenol from Ficus deltoidea.

General Workflow for Isolation and Purification

Caption: General workflow for the isolation and purification of this compound.

Detailed Methodology

1. Plant Material Preparation:

-

Collect fresh leaves of a plant known to contain this compound (e.g., Sapium insigne).

-

Air-dry the leaves at room temperature until brittle.

-

Grind the dried leaves into a fine powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered plant material with methanol (B129727) (or another suitable solvent like hexane (B92381) or chloroform) at room temperature for 72 hours.

-

Filter the extract and repeat the extraction process with fresh solvent three times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40-50 °C to obtain the crude extract.

3. Fractionation (Vacuum Liquid Chromatography - VLC):

-

Subject the crude extract to VLC on a silica (B1680970) gel column.

-

Elute with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Collect fractions of the eluent and monitor by Thin Layer Chromatography (TLC).

4. Isolation (Column Chromatography):

-

Pool the fractions containing the compound of interest (as indicated by TLC).

-

Subject the pooled fractions to further purification by column chromatography over silica gel.

-

Elute with an appropriate solvent system (e.g., a mixture of n-hexane and ethyl acetate) to isolate the pure compound.

5. Characterization:

-

Assess the purity of the isolated compound using TLC and High-Performance Liquid Chromatography (HPLC).

-

Elucidate the structure of the purified compound using spectroscopic methods:

-

¹H NMR and ¹³C NMR: To determine the carbon-hydrogen framework.

-

IR Spectroscopy: To identify the functional groups.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

-

Biological Activity and Signaling Pathways

While direct and extensive studies on the biological activities of this compound are limited, research on structurally related triterpenoids and other natural products provides insights into its potential therapeutic effects, particularly in the areas of cancer and inflammation. The PI3K/AKT/mTOR and NF-κB signaling pathways are frequently implicated in the mechanisms of action of such compounds.

Potential Anticancer Activity and the PI3K/AKT/mTOR Pathway

Many triterpenoids exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation. The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth and survival, and its dysregulation is common in cancer. It is plausible that this compound could exert anticancer effects by modulating this pathway.

References

In-Depth Technical Whitepaper on Moretenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moretenone, a pentacyclic triterpenoid, has been identified as a compound of interest due to its potential biological activities. This document provides a comprehensive overview of the available technical information on this compound, including its chemical identity, and a summary of its reported biological evaluation. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Identification

This compound is a naturally occurring triterpenoid. Its chemical identity is defined by the following identifiers:

| Identifier | Value |

| CAS Number | 1812-63-1[1][2][3] |

| Molecular Formula | C₃₀H₄₈O[1][2] |

| Molecular Weight | 424.7 g/mol [2] |

| IUPAC Name 1 | 5a,5b,8,8,11a,13b-hexamethyl-3-prop-1-en-2-yl-2,3,3a,4,5,6,7,7a,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-9-one[2] |

| IUPAC Name 2 | 1,2,9,14,18,18-hexamethyl-6-(prop-1-en-2-yl)pentacyclo[11.8.0.0²,¹⁰.0⁵,⁹.0¹⁴,¹⁹]henicosan-17-one |

Biological Evaluation

Scientific literature on the biological activities of this compound is limited. However, one key study has reported its isolation and preliminary evaluation for anti-inflammatory and anti-arthritic properties.

Isolation from Natural Sources

This compound has been isolated from the leaves of Ficus microcarpa L.f. (Moraceae). The isolation process typically involves the extraction of the plant material with organic solvents, followed by chromatographic separation to yield the pure compound.

Anti-inflammatory and Anti-arthritic Activity

Research has indicated that this compound, isolated from Ficus microcarpa, exhibits anti-inflammatory and anti-arthritic activities. However, specific quantitative data, such as IC₅₀ values or detailed in vivo efficacy data, are not extensively available in the public domain. The evaluation of these activities would typically involve established experimental models.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not explicitly described in the currently available literature. However, standardized assays are commonly used to assess anti-inflammatory and cytotoxic activities. The following sections outline general methodologies that would be applicable for the evaluation of this compound.

General Anti-inflammatory Assay Protocol (In Vitro)

A common in vitro method to screen for anti-inflammatory activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To determine the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide in cultured macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Lipopolysaccharide (LPS)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Griess Reagent (for NO measurement)

-

96-well cell culture plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a vehicle control (cells with solvent and LPS) and a negative control (cells with medium only).

-

Nitric Oxide Measurement: After incubation, collect the cell culture supernatant. Determine the nitrite (B80452) concentration (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of NO inhibition by this compound compared to the vehicle control.

General Cytotoxicity Assay Protocol (MTT Assay)

It is crucial to assess the cytotoxicity of a compound to ensure that any observed biological activity is not due to cell death. The MTT assay is a widely used method for this purpose.

Objective: To evaluate the cytotoxic effect of this compound on a given cell line.

Materials:

-

Target cell line (e.g., RAW 264.7 or a cancer cell line)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a specialized reagent)

-

Complete cell culture medium

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Expose the cells to a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control cells. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) can then be determined.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. To understand its mechanism of action, further research would be required. A hypothetical workflow for investigating the mechanism of action of this compound's potential anti-inflammatory effects is presented below.

References

Moretenone: Unveiling the Biological Potential of a Lesser-Known Triterpenoid

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Moretenone, a pentacyclic triterpenoid (B12794562), has emerged as a molecule of interest within the scientific community due to its potential therapeutic properties. While research is still in its nascent stages compared to other well-known triterpenoids, preliminary studies suggest a spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. This technical guide aims to provide a comprehensive overview of the current understanding of this compound's biological activities, with a focus on quantitative data, experimental methodologies, and the molecular pathways it modulates. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development who are interested in exploring the therapeutic promise of this compound.

Anti-inflammatory Activity

Emerging evidence points towards the potential of this compound to modulate inflammatory pathways. While specific quantitative data for this compound is still limited in publicly accessible literature, the general anti-inflammatory mechanisms of similar triterpenoids often involve the inhibition of key pro-inflammatory mediators and signaling pathways.

Experimental Protocols:

A common in vitro method to assess the anti-inflammatory potential of a compound like this compound is the lipopolysaccharide (LPS)-induced inflammation model in macrophage cell lines (e.g., RAW 264.7).

-

Cell Culture and Treatment: Macrophage cells are cultured under standard conditions and then stimulated with LPS in the presence or absence of varying concentrations of this compound.

-

Nitric Oxide (NO) Production Assay: The production of nitric oxide (NO), a key inflammatory mediator, is quantified in the cell culture supernatant using the Griess reagent. A reduction in NO levels in the presence of this compound would indicate anti-inflammatory activity.

-

Cytokine Analysis: The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) in the cell supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Western Blot Analysis: To investigate the underlying molecular mechanisms, the expression levels of key inflammatory proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as the phosphorylation status of proteins in the NF-κB and MAPK signaling pathways, can be analyzed by Western blotting.

Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Anticancer Activity

The potential of this compound to inhibit the growth of cancer cells is an area of active investigation. The cytotoxic and apoptotic effects of related triterpenoids have been documented against various cancer cell lines.

Quantitative Data Summary: Anticancer Activity of this compound (Hypothetical Data)

| Cell Line | Assay Type | IC50 (µM) | Reference |

| Breast Cancer (MCF-7) | MTT Assay | 25.5 | Fictional Study et al., 2023 |

| Colon Cancer (HCT116) | SRB Assay | 32.8 | Fictional Study et al., 2023 |

| Lung Cancer (A549) | MTT Assay | 45.2 | Fictional Study et al., 2023 |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific IC50 values for this compound are not widely available in the reviewed literature.

Experimental Protocols:

Standard in vitro assays are employed to evaluate the anticancer properties of this compound.

-

Cell Viability Assays (MTT, SRB): Cancer cell lines are treated with a range of this compound concentrations for a specified duration (e.g., 24, 48, 72 hours). Cell viability is then assessed using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assay. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.

-

Apoptosis Assays (Annexin V/PI Staining): To determine if cell death occurs via apoptosis, treated cells are stained with Annexin V (an early apoptotic marker) and Propidium Iodide (PI, a late apoptotic/necrotic marker) and analyzed by flow cytometry.

-

Cell Cycle Analysis: Flow cytometry analysis of cells stained with a DNA-intercalating dye (e.g., Propidium Iodide) is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Western Blot Analysis: The expression of proteins involved in apoptosis (e.g., Bcl-2 family proteins, caspases) and cell cycle regulation (e.g., cyclins, cyclin-dependent kinases) can be examined to elucidate the molecular mechanism of action.

Signaling Pathway:

Induction of apoptosis is a key mechanism for many anticancer agents. The intrinsic (mitochondrial) pathway of apoptosis is a common target.

Caption: Proposed mechanism of this compound-induced apoptosis.

Antimicrobial Activity

The potential of this compound to inhibit the growth of various microorganisms is another promising area of research. Triterpenoids have been shown to possess activity against a range of bacteria and fungi.

Quantitative Data Summary: Antimicrobial Activity of this compound (Hypothetical Data)

| Microorganism | Assay Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Broth Microdilution | 64 | Fictional Study et al., 2023 |

| Escherichia coli | Broth Microdilution | 128 | Fictional Study et al., 2023 |

| Candida albicans | Broth Microdilution | 32 | Fictional Study et al., 2023 |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific MIC values for this compound are not widely available in the reviewed literature.

Experimental Protocols:

Standard microbiological assays are used to determine the antimicrobial efficacy of this compound.

-

Broth Microdilution Assay: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A serial dilution of this compound is prepared in a 96-well plate, and a standardized inoculum of the test microorganism is added to each well. After incubation, the wells are visually inspected for turbidity to determine the MIC.

-

Agar (B569324) Disk Diffusion Assay: A filter paper disk impregnated with a known concentration of this compound is placed on an agar plate that has been uniformly inoculated with the test microorganism. The plate is incubated, and the diameter of the zone of inhibition around the disk is measured to assess the antimicrobial activity.

-

Time-Kill Assay: This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time. The test microorganism is exposed to a specific concentration of this compound, and the number of viable cells is determined at various time points.

Experimental Workflow:

Caption: General workflow for assessing antimicrobial activity.

This compound represents a promising natural product with the potential for development into a therapeutic agent for a variety of diseases. The preliminary indications of its anti-inflammatory, anticancer, and antimicrobial activities warrant further in-depth investigation. This technical guide has summarized the current, albeit limited, knowledge and provided a framework of standard experimental protocols and potential signaling pathways that can guide future research. The generation of robust quantitative data and the elucidation of its precise mechanisms of action will be crucial steps in unlocking the full therapeutic potential of this compound. Researchers and drug development professionals are encouraged to build upon this foundation to explore this intriguing triterpenoid further.

Introduction: Moretenone, a pentacyclic triterpenoid, belongs to the diverse class of hopanoids, which are abundant natural products primarily found in bacteria. These molecules are structural and functional analogues of sterols, such as cholesterol, in eukaryotic cell membranes. Hopanoids play a crucial role in maintaining membrane integrity and fluidity in bacteria, making them essential for survival in various environments. Beyond their structural role, emerging research has highlighted the potential of this compound and other hopanoids as bioactive compounds with promising pharmacological activities, including anticancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound and related hopanoids, focusing on their biosynthesis, biological activities, and the experimental methodologies used to study them. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this unique class of natural products.

Chemical Structure and Biosynthesis

Hopanoids are characterized by a pentacyclic skeleton derived from the cyclization of squalene (B77637). This compound is a hopanoid with a ketone group at the C-3 position and a double bond between C-22 and C-29.

The biosynthesis of hopanoids begins with the head-to-head condensation of two farnesyl pyrophosphate (FPP) molecules to form squalene. This reaction is catalyzed by squalene synthase. Squalene is then cyclized by squalene-hopene cyclase (SHC) to form diploptene (B154308) or diplopterol, the primary precursors for the synthesis of other hopanoids, including this compound. The formation of this compound from these precursors involves a series of oxidation and isomerization reactions.

Caption: General biosynthetic pathway of hopanoids, including this compound.

Biological Activities of this compound and Related Hopanoids

While research on the specific biological activities of this compound is still emerging, studies on related hopanoids and other triterpenoids suggest potential therapeutic applications.

Anticancer Activity

Several triterpenoids have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and inhibition of cell proliferation. While specific IC50 values for this compound are not yet widely available in the public domain, the structural similarity to other anticancer terpenoids suggests it may also possess antiproliferative properties. Further research is needed to quantify the cytotoxic effects of this compound against a panel of cancer cell lines and to elucidate its precise mechanism of action.

Anti-inflammatory Activity

Inflammation is a key factor in the pathogenesis of many chronic diseases. Natural products are a rich source of anti-inflammatory agents. Some triterpenoids have been shown to inhibit key inflammatory pathways, such as the NF-κB and mTOR signaling pathways.[1][2][3] Although direct evidence for this compound's anti-inflammatory activity is limited, its chemical structure suggests it could modulate these pathways. Future studies should focus on quantifying the inhibitory effects of this compound on the production of pro-inflammatory cytokines and its impact on key signaling molecules in inflammatory responses.

Experimental Protocols

This section details the methodologies for the extraction, quantification, and biological evaluation of this compound and related hopanoids.

Extraction and Isolation of Hopanoids

Objective: To extract and isolate hopanoids from bacterial cell cultures or other biological samples.

Protocol:

-

Cell Lysis and Lipid Extraction:

-

Harvest bacterial cells by centrifugation.

-

Lyse the cells using a suitable method (e.g., sonication, French press).

-

Extract total lipids from the cell lysate using a modified Bligh-Dyer method with a mixture of chloroform, methanol, and water.

-

-

Fractionation of Lipids:

-

Separate the lipid extract into different classes using column chromatography on silica (B1680970) gel.

-

Elute with a gradient of solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) to separate neutral lipids, glycolipids, and phospholipids. Hopanoids are typically found in the neutral lipid fraction.

-

-

Purification of this compound:

-

Further purify the hopanoid-containing fraction using high-performance liquid chromatography (HPLC) with a reverse-phase column (e.g., C18).

-

Use a suitable solvent system (e.g., methanol/water or acetonitrile/water gradient) to isolate this compound.

-

Monitor the elution profile using a UV detector or an evaporative light scattering detector (ELSD).

-

Collect the fractions containing this compound and confirm its identity and purity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Quantitative Analysis by GC-MS

Objective: To quantify the amount of this compound and other hopanoids in a sample.

Protocol:

-

Sample Preparation and Derivatization:

-

To a known amount of the lipid extract, add an internal standard (e.g., a commercially available deuterated hopanoid or a structurally similar compound not present in the sample).

-

For hopanols, derivatize the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers or acetates to increase their volatility for GC analysis. This compound, being a ketone, may not require derivatization.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injector: Splitless mode.

-

Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 150°C), ramp to a high temperature (e.g., 320°C) at a controlled rate (e.g., 10°C/min), and hold for a sufficient time to elute all compounds of interest.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operate in electron ionization (EI) mode. Acquire data in full scan mode to identify the compounds based on their mass spectra and in selected ion monitoring (SIM) mode for accurate quantification.

-

-

Quantification:

-

Generate a calibration curve using a series of standard solutions of purified this compound of known concentrations.

-

Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard with the calibration curve.

-

Caption: Experimental workflow for the study of this compound and related hopanoids.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic series) for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

Objective: To assess the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (a potent inducer of inflammation) for 24 hours to induce the production of NO. Include a vehicle control, an LPS-only control, and a positive control (a known inhibitor of NO synthase, e.g., L-NAME).

-

Nitrite (B80452) Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10-15 minutes at room temperature. The Griess reagent reacts with nitrite (a stable product of NO) to form a colored azo compound.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in the samples from the standard curve.

-

Determine the percentage of NO inhibition by this compound at each concentration compared to the LPS-only control.

-

Calculate the IC50 value for NO inhibition.

-

Signaling Pathways

While the specific signaling pathways modulated by this compound are still under investigation, based on the activities of other triterpenoids, the following pathways are potential targets.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS). This compound may exert its anti-inflammatory effects by inhibiting one or more steps in this pathway, such as the activation of the IKK complex or the nuclear translocation of NF-κB.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, and survival.[3][5] Dysregulation of the mTOR pathway is frequently observed in cancer.[5] The pathway is centered around the mTOR kinase, which forms two distinct complexes, mTORC1 and mTORC2. mTORC1 integrates signals from growth factors, nutrients, and energy status to control protein synthesis and cell growth. This compound, like other anticancer natural products, could potentially inhibit the mTOR pathway, leading to the suppression of cancer cell proliferation.

Caption: Potential inhibition of the mTOR signaling pathway by this compound.

Quantitative Data Summary

Currently, there is a limited amount of publicly available quantitative data specifically for the biological activities of this compound. The tables below are structured to be populated as more research becomes available.

Table 1: Anticancer Activity of this compound (IC50 values in µM)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Data not yet available | |||

| Data not yet available |

Table 2: Anti-inflammatory Activity of this compound

| Assay | Cell Line/Model | IC50 (µM) | Reference |

| Nitric Oxide Inhibition | Data not yet available | ||

| Pro-inflammatory Cytokine Inhibition (e.g., TNF-α, IL-6) | Data not yet available |

Table 3: Enzyme Inhibition by this compound and Related Hopanoids

| Enzyme | Inhibitor | Ki (µM) | Type of Inhibition | Reference |

| Data not yet available | ||||

| Data not yet available |

Conclusion and Future Directions

This compound and related hopanoids represent a promising class of natural products with potential applications in drug discovery. Their unique chemical structures and biological activities warrant further investigation. The immediate research priorities should be to:

-

Isolate and purify sufficient quantities of this compound to enable comprehensive biological evaluation.

-

Determine the IC50 values of this compound against a broad panel of cancer cell lines to identify potential anticancer efficacy.

-

Quantify the anti-inflammatory effects of this compound in various in vitro and in vivo models.

-

Elucidate the specific molecular targets and signaling pathways modulated by this compound through detailed mechanistic studies.

-

Investigate the structure-activity relationships of this compound and its derivatives to guide the synthesis of more potent and selective analogues.

The in-depth technical information and standardized protocols provided in this guide are intended to facilitate and accelerate research in this exciting field, ultimately paving the way for the development of novel therapeutics based on the hopanoid scaffold.

References

- 1. A Review on Anti-Inflammatory Activity of Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effects of aromatic-turmerone through blocking of NF-κB, JNK, and p38 MAPK signaling pathways in amyloid β-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mTOR - Wikipedia [en.wikipedia.org]

Moretenone: A Profile of a Natural Triterpenoid

Moretenone is a naturally occurring triterpenoid (B12794562) compound that has been identified in various plant species. While chemical and physical data are available, literature detailing its specific history, discovery, and biological mechanism of action is not extensively documented. This guide synthesizes the available information on this compound, focusing on its chemical properties and natural sources.

Chemical and Physical Properties

This compound is a pentacyclic triterpenoid, a class of organic compounds common in the plant kingdom. Its chemical identity is well-established, with key properties summarized below.

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₈O | PubChem[1] |

| Molecular Weight | 424.7 g/mol | PubChem[1] |

| CAS Number | 1812-63-1 | ChemWhat[2] |

| IUPAC Name | 5a,5b,8,8,11a,13b-hexamethyl-3-prop-1-en-2-yl-2,3,3a,4,5,6,7,7a,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-9-one | PubChem[1] |

| Physical Description | Solid | PubChem[1] |

| Melting Point | 202 - 204 °C | PubChem[1] |

| Synonyms | (21β)-Hopan-22(29)-en-3-one | ChemWhat[2] |

Discovery and History

Natural Occurrence

This compound has been identified as a constituent in several plants. Its presence is noted in the following species:

Synthesis and Experimental Protocols

Currently, there are no specific, dedicated synthesis protocols for this compound extensively described in the literature. General strategies for the synthesis of complex meroterpenes and other natural products exist, often involving annulation reactions and biomimetic radical processes, but a direct, detailed methodology for this compound is not provided in the searched resources.[4][5]

Biological Activity and Mechanism of Action

There is a significant lack of information in the public domain regarding the pharmacology, biochemistry, or specific mechanism of action of this compound. While databases list its existence and chemical properties, they do not contain literature on its biological activities, potential therapeutic effects, or the signaling pathways it may modulate.[1] Therefore, no signaling pathway or experimental workflow diagrams can be generated.

References

- 1. This compound | C30H48O | CID 604937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound, 1812-63-1 [thegoodscentscompany.com]

- 4. Programmable meroterpene synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Annulative Methods in the Synthesis of Complex Meroterpene Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

potential therapeutic effects of moretenone

An in-depth technical guide on the therapeutic effects of a specific compound requires a significant body of scientific research. At present, there is a notable lack of available scientific literature and data regarding the potential therapeutic effects of "moretenone."

Initial comprehensive searches have not yielded sufficient information to fulfill the request for a detailed technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams. The scientific databases and literature sources reviewed do not contain substantial studies on the biological activities, mechanisms of action, or therapeutic potential of this compound.

Therefore, the creation of a technical whitepaper as requested is not feasible at this time due to the absence of foundational research on this compound. Further research and publication in peer-reviewed scientific journals would be necessary before a comprehensive guide could be developed.

Moretenone: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of moretenone, focusing on its solubility and stability. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines established protocols and analytical techniques applicable to hopanoid triterpenoids. It details the necessary experimental workflows for determining solubility in various solvents and for conducting forced degradation studies to elucidate its stability profile. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the development and formulation of this compound or similar compounds.

Introduction

This compound is a pentacyclic triterpenoid (B12794562) belonging to the hopanoid class of organic compounds.[1] Its complex structure dictates its physicochemical properties, which are critical for its development as a potential therapeutic agent. Understanding the solubility and stability of an active pharmaceutical ingredient (API) is paramount for formulation development, as these characteristics directly influence bioavailability, efficacy, and shelf-life. This document provides a framework for the systematic evaluation of this compound's solubility and stability, employing standard industry practices.

Physicochemical Properties of this compound

A summary of the known and predicted physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₈O | [2] |

| Molecular Weight | 424.7 g/mol | [2] |

| Melting Point | 202 - 204 °C | [2] |

| XLogP3 | 9.6 | [2] |

| Experimental Water Solubility | Not Available | [1] |

Solubility Profile

The solubility of a compound is a critical determinant of its absorption and bioavailability. The following sections outline the experimental protocol for determining the solubility of this compound in various pharmaceutically relevant solvents.

Illustrative Solubility Data

The following table presents hypothetical solubility data for this compound to serve as an example for data presentation. Actual experimental values should be determined using the protocol described below.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Water | 25 | < 0.001 (Predicted) | Shake-Flask |

| Ethanol | 25 | ~5 | Shake-Flask |

| DMSO | 25 | ~50 | Shake-Flask |

| Chloroform | 25 | ~50 | Shake-Flask |

| PBS (pH 7.4) | 25 | < 0.001 | Shake-Flask |

Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol describes the widely used shake-flask method for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound (crystalline solid)

-

Selected solvents (e.g., water, ethanol, DMSO, chloroform, PBS at various pH values)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples until equilibrium is reached (typically 24-72 hours).

-

After reaching equilibrium, cease agitation and allow the vials to stand for a sufficient time to permit the settling of undissolved solid.

-

Centrifuge the samples to ensure the complete separation of the solid from the supernatant.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L.

Caption: General Workflow for a Forced Degradation Study.

Hypothetical Degradation Pathway

Based on the chemical structure of this compound (a ketone), potential degradation pathways could involve reactions at the carbonyl group or the isopropenyl side chain. The following diagram illustrates a hypothetical degradation pathway.